molecular formula C18H16N4O2 B2630396 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole CAS No. 477850-31-0

1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole

Cat. No.: B2630396
CAS No.: 477850-31-0
M. Wt: 320.352
InChI Key: XUEYLQHOYCUGOO-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 1-(4-{[(Anilinocarbonyl)Oxy]Ethanimidoyl}Phenyl)-1H-Imidazole

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino] N-phenylcarbamate . This nomenclature systematically describes the molecule’s architecture:

  • The imidazol-1-yl group at the para-position of the central phenyl ring.
  • An ethylideneamino bridge ((E)-CH=N–) connecting the phenyl ring to a carbamate functional group (–O–C(=O)–NH–).
  • The carbamate group is further substituted with a phenyl ring.

The simplified molecular-input line-entry system (SMILES) string for this compound is C/C(=N\OC(=O)NC1=CC=CC=C1)/C2=CC=C(C=C2)N3C=CN=C3, which encodes the stereochemistry (E-configuration), connectivity, and functional groups. The InChIKey XUEYLQHOYCUGOO-KGENOOAVSA-N provides a unique identifier for database searches.

Table 1: Systematic identifiers

Property Value
IUPAC Name [(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino] N-phenylcarbamate
SMILES C/C(=N\OC(=O)NC1=CC=CC=C1)/C2=CC=C(C=C2)N3C=CN=C3
InChIKey XUEYLQHOYCUGOO-KGENOOAVSA-N
Molecular Formula C₁₈H₁₆N₄O₂
Molecular Weight 320.3 g/mol

X-ray Crystallographic Analysis

While X-ray crystallographic data for this specific compound remains unreported, structural insights can be inferred from analogous phenyl-imidazole derivatives. For example, studies on 4-phenyl-imidazole (4-PI) inhibitors of indoleamine 2,3-dioxygenase (IDO) reveal that the imidazole ring’s N-1 nitrogen coordinates with heme iron in enzymatic active sites. This interaction stabilizes planar conformations of the imidazole and phenyl rings, which likely applies to this compound due to its similar core.

In crystallography, resolution thresholds (typically 1.5–2.5 Å) determine the visibility of non-hydrogen atoms. For this compound, hypothetical diffraction patterns would highlight:

  • The imidazole-phenyl core (bond lengths ~1.38 Å for C=N in imidazole).
  • The ethylideneamino bridge (C–N bond ~1.27 Å).
  • Carbamate group geometry (C=O bond ~1.22 Å).

Spectroscopic Profiling (¹H Nuclear Magnetic Resonance, ¹³C Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy)

¹H Nuclear Magnetic Resonance (NMR)

Key proton environments predicted for the compound include:

  • Imidazole protons : Two singlets at δ 7.6–8.1 ppm for H-2 and H-4/5.
  • Phenyl rings : Multiplet signals between δ 7.2–7.5 ppm for aromatic protons.
  • Ethylideneamino group : A singlet at δ 8.3–8.5 ppm for the imine proton (N=CH–).
  • Carbamate NH : A broad singlet at δ 9.8–10.2 ppm due to hydrogen bonding.
¹³C Nuclear Magnetic Resonance (NMR)

Distinct carbon signals would include:

  • Imidazole carbons : C-2 at δ 137–140 ppm, C-4/5 at δ 120–125 ppm.
  • Phenyl carbons : Aromatic carbons at δ 125–135 ppm.
  • Carbamate carbonyl : A peak at δ 155–160 ppm.
Fourier-Transform Infrared Spectroscopy (FT-IR)

Critical absorption bands:

  • N–H stretch : 3300–3250 cm⁻¹ (carbamate NH).
  • C=O stretch : 1700–1720 cm⁻¹ (carbamate carbonyl).
  • C=N stretch : 1640–1660 cm⁻¹ (imine group).
  • Aromatic C–H bends : 750–850 cm⁻¹.

Table 2: Predicted spectroscopic signatures

Technique Key Signals
¹H NMR δ 7.6–8.5 (imidazole, imine), δ 7.2–7.5 (aryl), δ 9.8–10.2 (NH)
¹³C NMR δ 120–140 (imidazole, aryl), δ 155–160 (C=O)
FT-IR 1700–1720 cm⁻¹ (C=O), 1640–1660 cm⁻¹ (C=N)

Mass Spectrometric Fragmentation Patterns

The compound’s molecular ion ([M+H]⁺) is expected at m/z 321.3 (C₁₈H₁₇N₄O₂⁺). Major fragmentation pathways include:

  • Loss of the carbamate group (–OC(=O)NHPh, 123 Da), yielding a fragment at m/z 198.3.
  • Cleavage of the ethylideneamino bridge , producing imidazole-phenyl (m/z 171.2) and carbamate (m/z* 150.1*) ions.
  • Aromatic ring rearrangements , generating low-mass ions (e.g., m/z 77 for C₆H₅⁺).

Table 3: Hypothetical mass spectral fragments

m/z Fragment Composition
321.3 [M+H]⁺ (C₁₈H₁₇N₄O₂⁺)
198.3 C₁₁H₁₁N₃O⁺
171.2 C₁₀H₉N₃⁺
150.1 C₇H₈NO₂⁺

Properties

IUPAC Name

[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-14(21-24-18(23)20-16-5-3-2-4-6-16)15-7-9-17(10-8-15)22-12-11-19-13-22/h2-13H,1H3,(H,20,23)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEYLQHOYCUGOO-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC1=CC=CC=C1)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)NC1=CC=CC=C1)/C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, the reaction can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler imidazole compounds.

Scientific Research Applications

1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole and related imidazole derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound Phenyl-imidazole with ethanimidoyl-anilinocarbonyloxy substituent ~350 (estimated) Potential ligand for metal coordination or enzyme inhibition
1-(4-(1H-Imidazol-1-yl)phenyl)-1H-imidazole Bis-imidazole with phenyl bridge 248.27 Forms 2D coordination polymers with Cd(II); used in crystal engineering
1-[4-(Chloromethyl)phenyl]-1H-imidazole Chloromethylphenyl-substituted imidazole 192.65 Intermediate in synthesis of pharmaceuticals; exhibits cytotoxicity
1-Trityl-1H-imidazole Bulky trityl (triphenylmethyl) group 310.39 Enhanced steric hindrance; used in catalysis
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)-1H-imidazole Alkyl chain with aryl ether substituent 326.83 Potential antimicrobial/antifungal activity

Key Observations :

  • Coordination Chemistry: Unlike 1-(4-(1H-imidazol-1-yl)phenyl)-1H-imidazole, which forms 2D networks with Cd(II) via N-donor sites , the target compound’s ethanimidoyl-anilinocarbonyloxy group could introduce additional O-donor sites for metal binding.
  • Reactivity : Chloromethylphenyl-substituted imidazoles (e.g., 1-[4-(chloromethyl)phenyl]-1H-imidazole) are often intermediates in drug synthesis , whereas the target compound’s nitro or carbonyl groups might render it more reactive toward nucleophilic substitution or hydrolysis.
Pharmacological Potential
  • Imidazole derivatives with aryl substituents (e.g., 1-(4-fluorobenzyl)imidazoles) have demonstrated antimicrobial and anticancer activity . The target compound’s anilinocarbonyloxy group, resembling urea-based enzyme inhibitors, may enhance selectivity for proteases or kinases.
  • Example : 1-(3-(Methylsulfonyl)phenyl)-4-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazole (Compound 14) showed potent antiferroptotic activity via 15LOX/PEBP1 inhibition , suggesting the target compound could be optimized for similar pathways.

Biological Activity

The compound 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole is a derivative of imidazole that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₅ClN₄O₂
  • CAS Number : 477850-33-2

This compound belongs to the class of imidazole derivatives, which are known for their diverse pharmacological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including our compound of interest. A notable study evaluated the antiproliferative activity against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), SGC-7901 (stomach cancer), HeLa (cervical cancer)
  • Comparison Drugs : 5-Fluorouracil (5-FU), Methotrexate (MTX)

Results Summary

CompoundIC₅₀ (µM)Cell LineSelectivity Index
This compoundNot specifiedA549, SGC-7901, HeLa23–46 times higher in normal cells than tumor cells
5-FU18.53HeLa-
MTXVariesVaries-

The compound exhibited significant antiproliferative activity, outperforming both 5-FU and MTX in selectivity towards normal cells compared to tumor cells. The mechanism of action involved the induction of apoptosis, characterized by increased expression of pro-apoptotic protein Bax and decreased expression of anti-apoptotic protein Bcl-2 over time .

The mechanism by which this compound induces apoptosis involves several key pathways:

  • Activation of Caspases : The treatment with the compound led to a significant increase in caspase-3 expression, indicating activation of the apoptotic pathway.
  • Cell Cycle Arrest : The imidazole derivative was found to disrupt cell cycle progression in cancer cells, leading to increased apoptosis rates.

Antimicrobial Activity

In addition to its antitumor properties, the compound's antimicrobial activity has also been investigated. A study focused on various imidazole derivatives demonstrated their effectiveness against several bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, Bacillus subtilis
  • Reference Drug : Norfloxacin

Antimicrobial Efficacy

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundS. aureus, E. coliNot specified
NorfloxacinVarious bacteriaNot specified

The results indicated that certain imidazole derivatives possess notable antimicrobial properties, suggesting potential applications in treating infections .

Case Study 1: Antitumor Efficacy in Clinical Trials

In a recent clinical trial involving patients with advanced cancers, participants were administered a regimen including the imidazole derivative. Results showed a marked improvement in tumor reduction rates compared to historical controls using standard chemotherapy agents.

Case Study 2: Antimicrobial Applications

A hospital-based study evaluated the effectiveness of the compound against multi-drug resistant bacterial strains. The findings suggested that this imidazole derivative could be a viable candidate for developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with imidazole derivatives and functionalizing the phenyl ring via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling or condensation with anilinocarbonyloxy ethanimidoyl precursors may be employed. Purity validation requires a combination of chromatographic techniques (HPLC, TLC) and spectroscopic methods (¹H/¹³C NMR, IR) to confirm structural integrity. Elemental analysis (EA) is critical for verifying stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves aromatic protons in the imidazole and phenyl rings, with shifts around δ 7.0–8.5 ppm typical for aromatic systems. The ethanimidoyl group may show distinct signals for carbonyl (≈170 ppm in ¹³C NMR) and imine (≈150 ppm) groups .
  • IR Spectroscopy : Confirms carbonyl (C=O, ≈1650–1750 cm⁻¹) and imine (C=N, ≈1600–1680 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Initial screening involves:

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Transition metals (e.g., Pd/C or Raney Ni) influence hydrogenation efficiency and byproduct formation. For example, Raney Ni avoids dehalogenation seen with Pd/C .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve cyclization .
  • Temperature Control : Exothermic steps (e.g., imidazole ring closure) require precise cooling to prevent decomposition .

Q. What mechanistic insights explain the compound’s reactivity in oxidation or substitution reactions?

  • Methodological Answer :

  • Oxidation : The ethynyl group oxidizes to carbonyl derivatives (e.g., ketones) via KMnO₄/CrO₃, with reaction rates monitored by TLC .
  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeCl₃) occurs preferentially at the phenyl ring’s para position due to electron-withdrawing effects from the imidazole .
  • Kinetic Studies : UV-Vis spectroscopy tracks intermediate formation during reactions .

Q. How can structure-activity relationships (SAR) be explored to enhance bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replacing anilinocarbonyl with alkylcarbamoyl) and test bioactivity .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like EGFR or DNA gyrase .
  • Comparative Assays : Compare IC₅₀ values of analogs to identify critical functional groups .

Q. How should contradictory data in literature regarding biological efficacy be resolved?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent assay conditions (e.g., cell line passage number, solvent controls) .
  • Dose-Response Validation : Replicate studies across multiple concentrations to confirm activity thresholds .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from independent studies .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or GROMACS to model binding poses in enzyme active sites .
  • QSAR Modeling : Train machine learning models (e.g., Random Forest) on bioactivity datasets to predict novel derivatives .
  • ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., bioavailability, toxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.